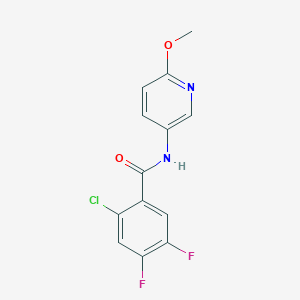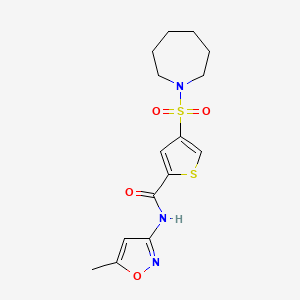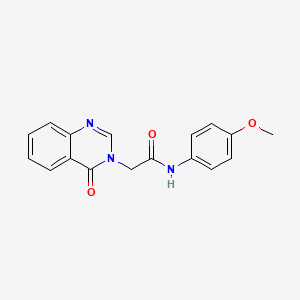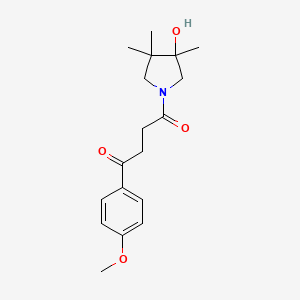![molecular formula C20H26N4 B5586869 1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE](/img/structure/B5586869.png)
1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE is an organic compound characterized by the presence of multiple pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE typically involves the alkylation of pyrazoles with bromomethyl derivatives. A common method includes dissolving 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) and adding potassium tert-butoxide. The mixture is then refluxed, followed by the addition of a bromomethyl derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE undergoes various chemical reactions, including:
Substitution: The pyrazole rings can participate in electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation: Copper(II) acetate in methanol is commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under controlled conditions.
Major Products
Scientific Research Applications
1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to metal ions.
Medicine: Explored for its antitumor activity against various cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s antitumor activity is attributed to its ability to interfere with cellular processes by binding to metal ions essential for enzyme function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used as a precursor in the synthesis of more complex compounds.
Tris(3,5-dimethylpyrazol-1-yl)methane: A related ligand used in coordination chemistry.
Uniqueness
1-({4-[(3,5-DIMETHYLPYRAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-3,5-DIMETHYLPYRAZOLE is unique due to its multiple pyrazole rings and the ability to form stable metal complexes. This structural feature enhances its potential in catalysis and medicinal chemistry compared to simpler pyrazole derivatives .
Properties
IUPAC Name |
1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]-2,5-dimethylphenyl]methyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-13-7-20(12-24-18(6)10-16(4)22-24)14(2)8-19(13)11-23-17(5)9-15(3)21-23/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSSBNSBAQMOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C(=CC(=N2)C)C)C)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one](/img/structure/B5586794.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5586810.png)

![ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B5586827.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(4-morpholinyl)benzamide](/img/structure/B5586831.png)
![N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5586841.png)
![(NE)-N-[(3-bromo-4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B5586842.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)
![1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea](/img/structure/B5586853.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)

